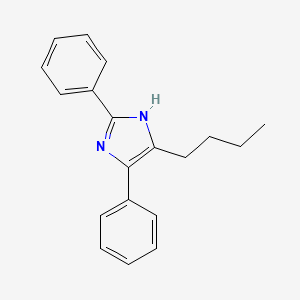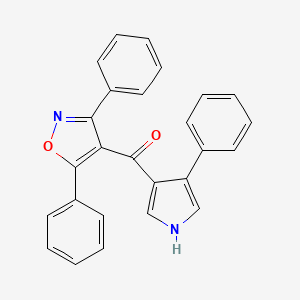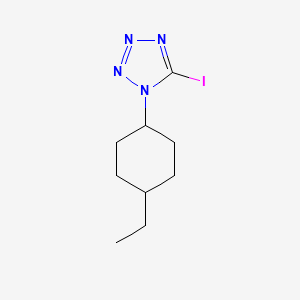
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole is an organic compound that features a tetrazole ring substituted with an iodine atom and a 4-ethylcyclohexyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the iodine atom and the ethylcyclohexyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring with the iodine substituent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions.
Major Products Formed:
- Substituted tetrazoles with different functional groups.
- Oxidized or reduced forms of the tetrazole ring.
- New heterocyclic compounds formed through cycloaddition.
Aplicaciones Científicas De Investigación
1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, contributing to its bioactivity.
Comparación Con Compuestos Similares
- 1-(4-Methylcyclohexyl)-5-iodo-1H-tetrazole
- 1-(4-Ethylcyclohexyl)-5-bromo-1H-tetrazole
- 1-(4-Ethylcyclohexyl)-5-chloro-1H-tetrazole
Comparison:
- Uniqueness: The presence of the iodine atom in 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole imparts unique reactivity compared to its bromine and chlorine analogs. The ethyl group on the cyclohexyl ring also influences its chemical properties and biological activity.
- Reactivity: The iodine substituent makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly valuable in certain research areas.
Propiedades
Número CAS |
919097-93-1 |
|---|---|
Fórmula molecular |
C9H15IN4 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c1-2-7-3-5-8(6-4-7)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3 |
Clave InChI |
ZXPFAUBUGXJIJX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)N2C(=NN=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
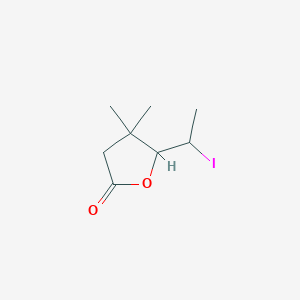
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
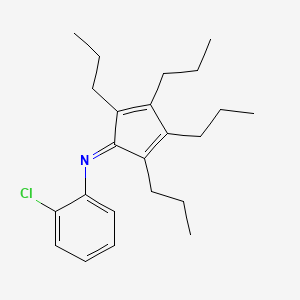
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
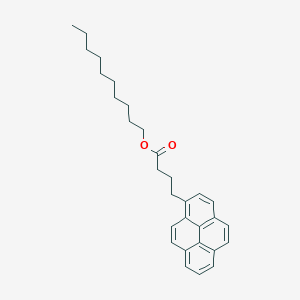
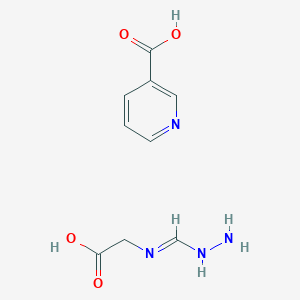
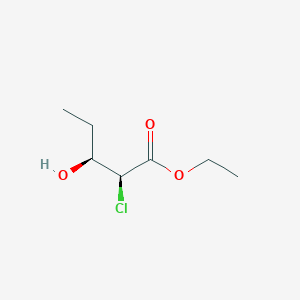
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
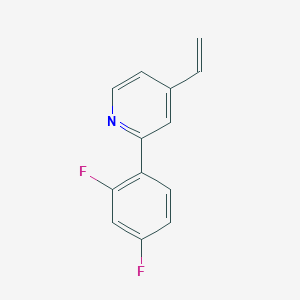
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
